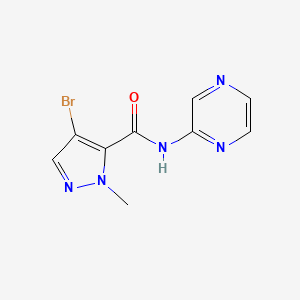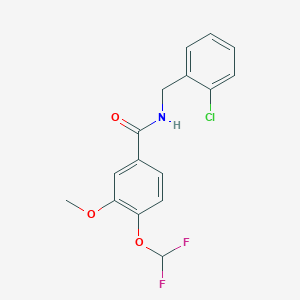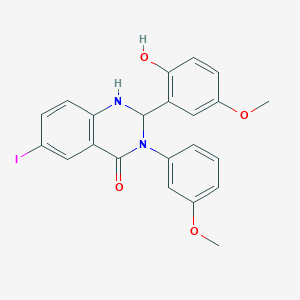![molecular formula C20H19BrN6O B10960986 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960986.png)
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a bromine atom, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromine atom through a halogenation reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-{4-[(4-fluoro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
Compared to similar compounds, N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits unique properties due to the presence of the bromine atom. This halogen atom can influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable subject for research.
Properties
Molecular Formula |
C20H19BrN6O |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19BrN6O/c1-12-8-17(18-13(2)25-26(3)19(18)23-12)20(28)24-16-6-4-14(5-7-16)10-27-11-15(21)9-22-27/h4-9,11H,10H2,1-3H3,(H,24,28) |
InChI Key |
NMAXNSVHUABJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B10960915.png)


![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960935.png)
![4-Bromo-N-[6-ethyl-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960940.png)
![4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10960948.png)
![5-Acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10960950.png)
![2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10960960.png)


![{5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone](/img/structure/B10960979.png)
![4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960981.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960983.png)
